![molecular formula C6H5ClN4 B11914206 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)

4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

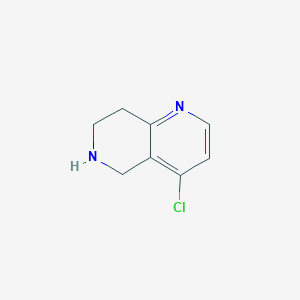

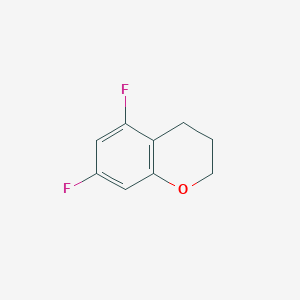

La 4-Cloro-3H-imidazo[4,5-C]piridin-6-amina es un compuesto heterocíclico que presenta un anillo de imidazol fusionado con una unidad de piridina. Este compuesto es parte de la familia de las imidazopiridinas, que es conocida por sus diversas actividades biológicas y posibles aplicaciones terapéuticas . La semejanza estructural entre las imidazopiridinas y las purinas ha impulsado una investigación extensiva sobre su importancia medicinal .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Cloro-3H-imidazo[4,5-C]piridin-6-amina típicamente implica la condensación de piridina-2,3-diamina con ácidos carboxílicos o sus equivalentes en condiciones oxidativas . Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno en presencia de paladio sobre carbono, níquel Raney, bisulfito de sodio, borohidruro de sodio, zinc o hierro en presencia de ácido .

Métodos de Producción Industrial: Los métodos de producción industrial a menudo utilizan derivados fácilmente disponibles de 2,3-diaminopiridina, que se producen en dos etapas a partir de 2-cloro-3-nitropiridina o 2-fluoro-3-nitropiridina disponibles comercialmente . La primera etapa implica la sustitución nucleofílica del halógeno en el anillo de piridina activado por el grupo nitro, seguido de la reducción del grupo nitro para producir el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 4-Cloro-3H-imidazo[4,5-C]piridin-6-amina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: Típicamente involucra el uso de agentes oxidantes como el cloruro de sulfurílico.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican derivados halogenados y nucleófilos.

Principales Productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de imidazopiridina, mientras que la reducción puede producir varios derivados de amina .

Aplicaciones Científicas De Investigación

La 4-Cloro-3H-imidazo[4,5-C]piridin-6-amina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 4-Cloro-3H-imidazo[4,5-C]piridin-6-amina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un agonista del receptor GABA A, influyendo en la neurotransmisión en el sistema nervioso central . Además, puede inhibir enzimas involucradas en el metabolismo de los carbohidratos y otras vías celulares esenciales para el correcto funcionamiento de las células cancerosas y los patógenos .

Compuestos Similares:

- Imidazo[4,5-b]piridina

- Imidazo[1,5-a]piridina

- Imidazo[1,2-a]piridina

Comparación: La 4-Cloro-3H-imidazo[4,5-C]piridin-6-amina es única debido a su patrón de sustitución específico y la presencia de un átomo de cloro, que puede influir significativamente en su actividad biológica y reactividad química . En comparación con otras imidazopiridinas, puede exhibir diferentes perfiles farmacológicos y potenciales terapéuticos .

Comparación Con Compuestos Similares

- Imidazo[4,5-b]pyridine

- Imidazo[1,5-a]pyridine

- Imidazo[1,2-a]pyridine

Comparison: 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its biological activity and chemical reactivity . Compared to other imidazopyridines, it may exhibit different pharmacological profiles and therapeutic potentials .

Propiedades

Fórmula molecular |

C6H5ClN4 |

|---|---|

Peso molecular |

168.58 g/mol |

Nombre IUPAC |

4-chloro-1H-imidazo[4,5-c]pyridin-6-amine |

InChI |

InChI=1S/C6H5ClN4/c7-6-5-3(9-2-10-5)1-4(8)11-6/h1-2H,(H2,8,11)(H,9,10) |

Clave InChI |

VJTFAMRUKQLUDG-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C(=C(N=C1N)Cl)N=CN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11914152.png)

![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)

![2-Chloro-7-methylimidazo[1,2-A]pyridine](/img/structure/B11914209.png)